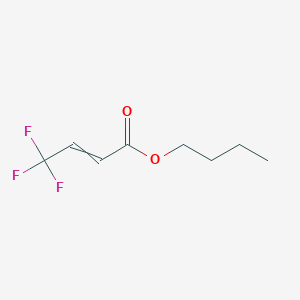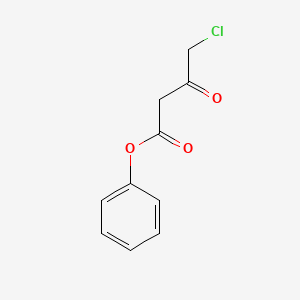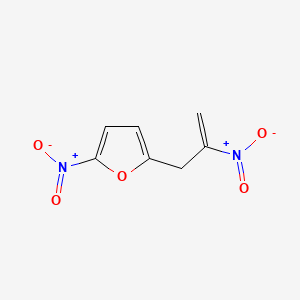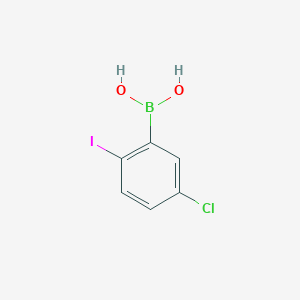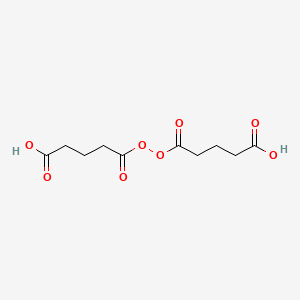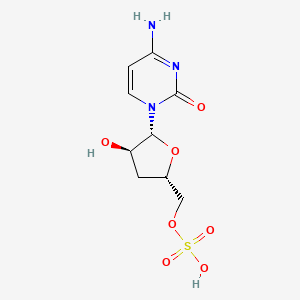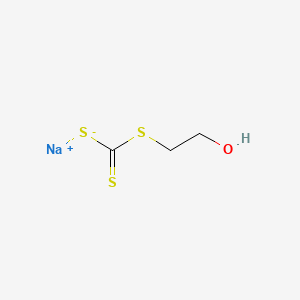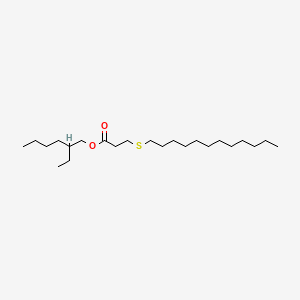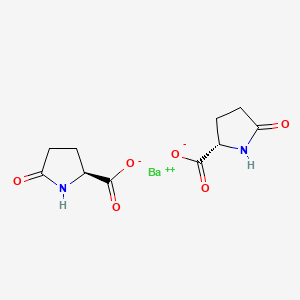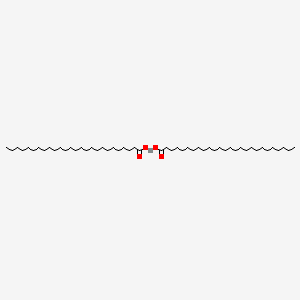
Hexacosanoic acid, lead salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexacosanoic acid, lead salt, also known as cerotic acid, lead salt, is a compound formed from hexacosanoic acid and lead. Hexacosanoic acid is a 26-carbon long-chain saturated fatty acid with the chemical formula CH₃(CH₂)₂₄COOH. It is commonly found in natural waxes such as beeswax and carnauba wax . The lead salt of hexacosanoic acid is a derivative where the hydrogen in the carboxyl group is replaced by lead.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of hexacosanoic acid, lead salt, typically involves the reaction of hexacosanoic acid with a lead-containing compound. One common method is to react hexacosanoic acid with lead acetate in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the lead salt.
Industrial Production Methods: In industrial settings, the production of this compound, may involve large-scale reactions using lead nitrate or lead oxide as the lead source. The reaction is conducted in reactors with precise control over temperature, pressure, and mixing to achieve high yield and purity of the product.
化学反応の分析
Types of Reactions: Hexacosanoic acid, lead salt, can undergo various chemical reactions, including:
Oxidation: The lead salt can be oxidized to form lead oxide and other oxidation products.
Reduction: Reduction reactions can convert the lead salt back to hexacosanoic acid and elemental lead.
Substitution: The lead ion in the salt can be substituted with other metal ions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Metal salts like sodium chloride or potassium nitrate can be used for substitution reactions.
Major Products Formed:
Oxidation: Lead oxide and oxidized derivatives of hexacosanoic acid.
Reduction: Hexacosanoic acid and elemental lead.
Substitution: New metal salts of hexacosanoic acid.
科学的研究の応用
Hexacosanoic acid, lead salt, has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studies on the biological effects of lead compounds often use this compound, as a model compound.
Medicine: Research on the toxicological effects of lead exposure includes the study of this compound.
Industry: It is used in the production of specialized lubricants and as an additive in certain industrial processes.
作用機序
The mechanism of action of hexacosanoic acid, lead salt, involves its interaction with biological molecules and cellular structures. The lead ion can bind to proteins and enzymes, disrupting their normal function. This can lead to oxidative stress, inhibition of enzyme activity, and interference with cellular signaling pathways. The fatty acid component can integrate into lipid membranes, affecting membrane fluidity and function.
類似化合物との比較
Hexacosanoic Acid: The parent compound, without the lead ion.
Octacosanoic Acid, Lead Salt: A similar compound with a longer carbon chain.
Hexacosanoic Acid, Calcium Salt: A lead-free alternative with similar properties.
Uniqueness: Hexacosanoic acid, lead salt, is unique due to the presence of the lead ion, which imparts distinct chemical and biological properties. Its toxicity and reactivity are significantly different from other metal salts of hexacosanoic acid, making it a valuable compound for specific research and industrial applications.
特性
CAS番号 |
94006-20-9 |
|---|---|
分子式 |
C52H102O4Pb |
分子量 |
998 g/mol |
IUPAC名 |
hexacosanoate;lead(2+) |
InChI |
InChI=1S/2C26H52O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28;/h2*2-25H2,1H3,(H,27,28);/q;;+2/p-2 |
InChIキー |
FHMXMXWAMJQEGJ-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Pb+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




